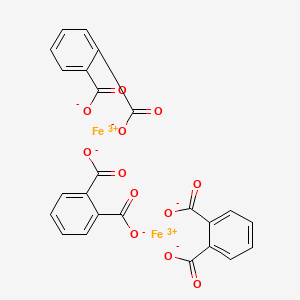
iron(3+);phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iron(3+);phthalate can be synthesized through the reaction of ferric chloride (FeCl3) with sodium phthalate (Na2C8H4O4) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried. The general reaction is as follows:
FeCl3+Na2C8H4O4→Fe(C8H4O4)+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, reaction, precipitation, filtration, and drying. The use of automated systems and controlled environments ensures consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+);phthalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized further under specific conditions.
Substitution Reactions: The phthalate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various ligands such as ethylenediamine for substitution and complexation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride may yield iron(2+);phthalate, while substitution reactions can produce a variety of iron complexes with different ligands.
Applications De Recherche Scientifique
Iron(3+);phthalate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Mécanisme D'action
The mechanism of action of iron(3+);phthalate involves its ability to coordinate with various molecules and ions. The iron center can interact with electron-rich sites, facilitating redox reactions and complex formation. In biological systems, this compound can participate in iron transport and storage processes, interacting with proteins and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to iron(3+);phthalate include:
Iron(2+);phthalate: A similar coordination compound with iron in the +2 oxidation state.
Copper(2+);phthalate: A coordination compound with copper ions and phthalate ligands.
Zinc(2+);phthalate: A coordination compound with zinc ions and phthalate ligands.
Uniqueness
This compound is unique due to the +3 oxidation state of the iron center, which imparts distinct redox properties and coordination chemistry. This makes it particularly useful in catalytic applications and in studies related to iron metabolism.
Propriétés
Numéro CAS |
52118-12-4 |
|---|---|
Formule moléculaire |
C24H12Fe2O12 |
Poids moléculaire |
604.0 g/mol |
Nom IUPAC |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
Clé InChI |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)

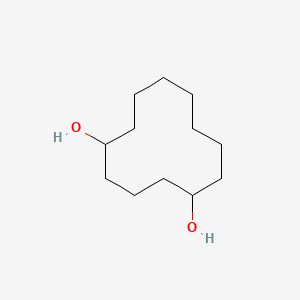
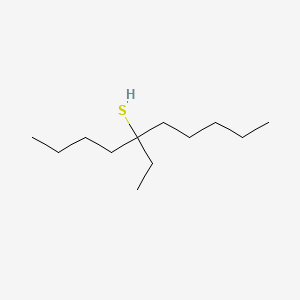
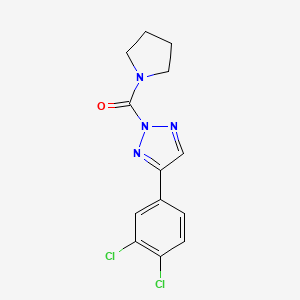
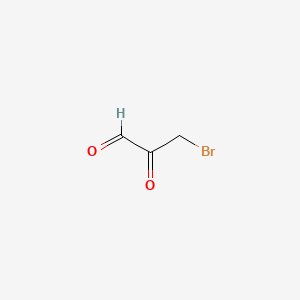
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
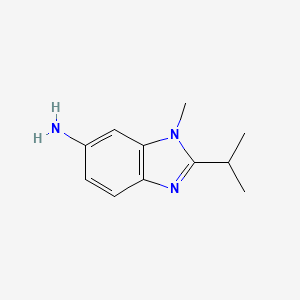
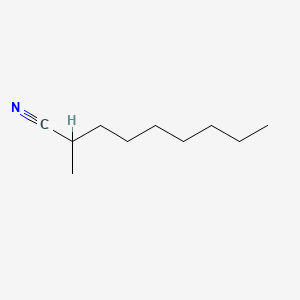
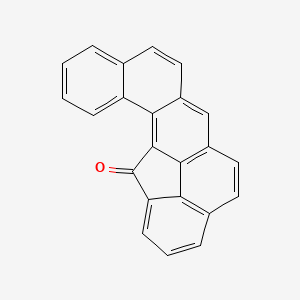
![2-N-[1-(3H-benzimidazol-5-yl)ethyl]-4-N-(5-cyclobutyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine](/img/structure/B12641301.png)
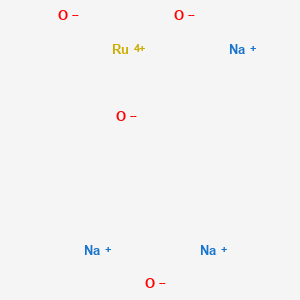
![2-(2,4-Dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B12641318.png)
